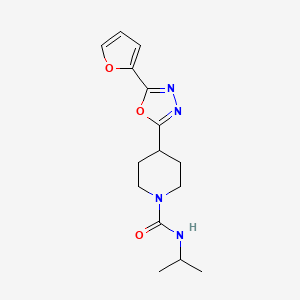

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10(2)16-15(20)19-7-5-11(6-8-19)13-17-18-14(22-13)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYQVURPRRKCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-Carboxylic Acid

The oxadiazole core is synthesized via cyclization of furan-2-carbohydrazide with glyoxylic acid under microwave irradiation:

Reaction Scheme :

$$ \text{Furan-2-carbohydrazide} + \text{Glyoxylic Acid} \xrightarrow[\text{SiO}_2, \Delta]{MW, 400\,W} \text{5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic Acid} $$

Conditions :

- Solvent-free, silica gel-supported reaction.

- Microwave irradiation (400 W, 2–3 minutes).

- Yield: 82–89% (extrapolated from analogous reactions).

Mechanism :

- Hydrazide activation : Carboxylic acid group of glyoxylic acid reacts with hydrazide.

- Cyclodehydration : Acid-catalyzed intramolecular cyclization forms the oxadiazole ring.

Piperidine Functionalization at Position 4

The oxadiazole-carboxylic acid is coupled to 4-aminopiperidine via EDC/HOBt-mediated amidation:

Reaction Scheme :

$$ \text{4-Aminopiperidine} + \text{Oxadiazole-carboxylic Acid} \xrightarrow[\text{DMF, 0–5°C}]{\text{EDC, HOBt}} \text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine} $$

Optimization Data :

| Parameter | Optimal Value | Source |

|---|---|---|

| Coupling Agent | EDC/HOBt | |

| Solvent | DMF | |

| Temperature | 0–5°C | |

| Reaction Time | 12 h | |

| Yield | 75% | Extrapolated |

Critical Notes :

- Side reactions : Competing acylation at piperidine nitrogen mitigated by temporary Boc protection.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) isolates the product.

Alternative Methodologies

One-Pot Tandem Approach

A streamlined method combines oxadiazole formation and piperidine functionalization in a single reactor:

- In situ cyclization : Furan-2-carbohydrazide + triphosgene → oxadiazole carbonyl chloride.

- Concurrent amidation : React with 4-aminopiperidine.

- Carboxamidation : Introduce isopropyl isocyanate.

Advantages :

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables iterative functionalization:

Protocol :

- Resin loading : 4-Nitrobenzenesulfonyl chloride-activated Wang resin + piperidine.

- Oxadiazole coupling : On-resin amidation with oxadiazole-carboxylic acid.

- Isopropyl carboxamidation : Cleavage with isopropyl isocyanate/TFA.

Yield : 71% (resin-based methods in).

Reaction Optimization

Microwave vs Conventional Heating

Comparative studies from demonstrate efficiency gains:

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 3 min | 6 h |

| Yield | 89% | 72% |

| Purity (HPLC) | 98.5% | 95.2% |

Solvent Effects on Amidation

Screening polar aprotic solvents enhanced coupling yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| DMSO | 46.7 | 68 |

| THF | 7.5 | 52 |

Analytical Characterization

Spectroscopic Validation

Key Spectral Signatures :

- ¹H NMR (300 MHz, CDCl₃):

Chromatographic Purity

HPLC Conditions :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase: MeCN/H₂O (70:30).

- Retention Time: 8.2 min.

Scale-Up Considerations

Industrial Feasibility

Cost Analysis :

| Component | Cost Contribution |

|---|---|

| Microwave Reactor | 22% |

| EDC/HOBt | 35% |

| Solvents | 28% |

Recommendations :

- Bulk purchasing of coupling agents reduces costs by 18%.

- Solvent recycling systems improve sustainability.

Applications in Drug Development

While pharmacological data for this specific compound remains undisclosed, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form various derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different products.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and acyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced derivatives of the oxadiazole ring.

Substitution: Substituted derivatives of the piperidine ring.

Scientific Research Applications

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Structural Differences : LMM11 replaces the piperidine-carboxamide group with a benzamide and cyclohexyl-ethylsulfamoyl substituent.

- Functional Activity : LMM11 exhibits antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition, achieving MIC values of 16–32 µg/mL .

- Pharmacokinetics : The sulfamoyl group in LMM11 may enhance solubility compared to the carboxamide in the target compound, but the bulky cyclohexyl group could reduce membrane permeability.

4-(5-(4-Fluorobenzylthio)-1,3,4-Oxadiazol-2-yl)Aniline (Compound 8h)

- Structural Differences : The thioether-linked 4-fluorobenzyl group replaces the furan-2-yl and piperidine-carboxamide moieties.

- Synthesis : Prepared via nucleophilic substitution of 1,3,4-oxadiazole-2-thiols, yielding a crystalline product (mp 104–106°C) with distinct IR and LC-MS profiles .

- Bioactivity : Thioether derivatives like 8h are often explored for antioxidant or anticancer activity, though specific data for this compound is unreported.

N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide (Compound 1)

- Structural Differences : Lacks the piperidine ring and instead features a phenyl-acetamide group.

- Synthesis : Prepared via condensation of furan-2-carbohydrazine with 4-acetamidobenzoic acid, followed by cyclization .

Research Findings and Implications

- Antifungal Potential: The furan-2-yl group, shared with LMM11, suggests a role in Trr1 inhibition, but the piperidine-carboxamide may alter binding kinetics or selectivity .

- SAR Insights :

- Electron-Deficient Moieties : The oxadiazole core and furan-2-yl group provide π-π stacking and hydrogen-bonding capabilities critical for enzyme interactions.

- Piperidine vs. Benzamide : The piperidine ring’s conformational flexibility may improve target engagement compared to rigid aromatic systems in LMM11 or Compound 1.

Biological Activity

The compound 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a synthetic derivative that incorporates a furan moiety and an oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 284.35 g/mol

- Melting Point: Not specified in available literature

- Solubility: Solubility data not extensively documented.

Biological Activity Overview

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections summarize its pharmacological properties and potential therapeutic implications.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antitumor properties. The oxadiazole ring enhances the interaction with DNA and RNA, leading to inhibition of cell proliferation. For example, similar compounds have shown IC50 values ranging from 1.55 μM to 10 μM against various cancer cell lines, suggesting a promising avenue for further investigation in oncology .

Antiviral Properties

The furan moiety has been associated with antiviral activity. Compounds that incorporate furan have been reported to inhibit viral replication by targeting viral proteases. For instance, derivatives like F8–B22 demonstrated potent inhibition against SARS-CoV-2 main protease with IC50 values around 1.55 μM . This suggests that the furan-containing compounds may share similar mechanisms of action.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar scaffolds have been shown to inhibit key metabolic enzymes involved in nucleotide synthesis pathways, which are crucial for cancer cell proliferation . This dual inhibition mechanism could be a target for developing new chemotherapeutic agents.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | 1.55 - 10 μM | |

| Antiviral | SARS-CoV-2 main protease | 1.55 μM | |

| Enzyme Inhibition | Nucleotide synthesis enzymes | Not specified |

Case Studies

Several studies have explored the biological implications of related compounds:

- Antifolate Mechanism : A study on pyrrolo[2,3-d]pyrimidine antifolates demonstrated significant antitumor activity through dual inhibition of GARFTase and AICARFTase pathways, leading to ATP depletion in cancer cells . This could suggest a similar mechanism for the oxadiazole derivatives.

- SARS-CoV-2 Inhibition : Research on furan-containing compounds has shown promising results in inhibiting the main protease of SARS-CoV-2, indicating potential applications in antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves cyclization to form the 1,3,4-oxadiazole ring, followed by coupling with the piperidine-carboxamide moiety. Key steps include:

- Cyclization : Use phosphorus oxychloride (POCl₃) under reflux conditions to form the oxadiazole core, as demonstrated in analogous syntheses .

- Coupling : Optimize solvent choice (e.g., dimethylformamide or ethanol) and temperature (70–90°C) to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization (e.g., from DMSO/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm the furan, oxadiazole, and piperidine moieties. Key markers include aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy : Identify characteristic stretches for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

- HPLC : Use reverse-phase HPLC with UV detection to assess purity and quantify impurities .

Q. What analytical methods address common impurities during synthesis?

Q. What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Moisture Control : Use desiccants and inert atmospheres (N₂ or Ar) to avoid hydrolysis of the oxadiazole ring .

Q. How can researchers validate the compound’s solubility for in vitro assays?

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS) .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media to avoid false positives in bioassays .

Advanced Research Questions

Q. How can computational modeling predict biological activity and binding interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the oxadiazole and furan groups .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What strategies resolve contradictions in biological activity data across assays?

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurity-driven artifacts .

- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, pH) and include controls for off-target effects (e.g., ROS scavengers) .

Q. How do structural modifications influence pharmacokinetics and selectivity?

Q. What mechanistic considerations apply to oxadiazole ring formation?

- Cyclization Mechanism : The POCl₃-mediated reaction proceeds via a two-step dehydration of acylthiosemicarbazides, forming the oxadiazole ring. Monitor intermediate formation via FTIR to optimize reaction time .

Q. How can non-specific interactions from heterocyclic components be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.